

Application Notes for Tylosin and Tilmicosin in Livestock Research

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Introduction

Tylosin and Tilmicosin are macrolide antibiotics crucial to the livestock industry, primarily for the treatment and control of respiratory diseases in cattle and swine.[1] Tylosin is a naturally occurring fermentation product of Streptomyces fradiae, while Tilmicosin is a semi-synthetic derivative of Tylosin.[2] Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, which is a mechanism that makes them effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[1][3]

These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the use of Tylosin and Tilmicosin in livestock, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

The primary antibacterial mechanism of Tylosin and Tilmicosin is the inhibition of protein synthesis in susceptible bacteria.[3] They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and ultimately halting protein elongation.[4] This bacteriostatic action prevents the proliferation of bacteria, allowing the host's immune system to clear the infection.

In addition to their antibacterial properties, research has shown that these macrolides also possess anti-inflammatory and immunomodulatory effects. For instance, Tilmicosin has been



shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway in bovine mammary cells, leading to a reduction in the inflammatory response during infection.[5]

Applications in Livestock

Tylosin and Tilmicosin are predominantly used in cattle and swine for the treatment and prevention of respiratory diseases. They are also used to a lesser extent in other species for various infections.

In Cattle:

- Bovine Respiratory Disease (BRD): Both antibiotics are effective against the primary bacterial pathogens associated with BRD, including Mannheimia haemolytica and Pasteurella multocida.[6][7]
- Liver Abscesses: Tylosin is used in feed to reduce the incidence of liver abscesses in feedlot cattle.[8]
- Other Infections: Tylosin is also indicated for the treatment of foot rot, calf diphtheria, and metritis.[9]

In Swine:

- Swine Respiratory Disease (SRD): Tilmicosin is widely used for the control of SRD associated with pathogens like Actinobacillus pleuropneumoniae and Pasteurella multocida.
 [10]
- Other Infections: Tylosin is used to treat swine arthritis, pneumonia, erysipelas, and dysentery.[9]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Tylosin and Tilmicosin.

Table 1: Minimum Inhibitory Concentrations (MICs) for Key Livestock Pathogens



| Antibiotic | Pathogen | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---------------------------|--------------------------|----------------------|---------------|---------------|
| Tylosin | Streptococcus suis | - | 0.25 | - |
| Mycoplasma bovis | 0.06 - 4 | - | - | |
| Staphylococcus aureus | 0.5 - >128 | - | - | |
| Tilmicosin | Pasteurella multocida | - | - | 0.25 |
| Mannheimia haemolytica | - | - | ≥16 | |
| Staphylococcus aureus | - | - | 0.78 | |

Data sourced from multiple studies.[1][11][12][13]

Table 2: Pharmacokinetic Parameters of Tylosin and

Tilmicosin in Swine

| Parameter | Tylosin (10 mg/kg IM) | Tilmicosin (40 mg/kg Oral) |
|---------------------|-----------------------|----------------------------|
| Cmax (μg/mL) | 2.06 ± 0.43 | 1.67 ± 0.28 |
| Tmax (h) | 1.95 ± 0.22 | 3.53 ± 0.66 |
| AUC (μg·h/mL) | 10.80 ± 2.20 | 28.73 ± 6.18 |
| t1/2β (h) | - | 42.05 ± 9.36 |
| Bioavailability (%) | 95 | Not applicable |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; $t1/2\beta$: Elimination half-life.[3][7][14]





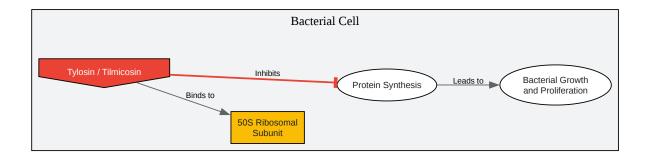
Table 3: Efficacy of Tilmicosin in an Experimental Swine

Respiratory Disease Model

| Treatment Group | Mortality Rate (%) | Lung Lesion Score (%) | Average Daily Gain (kg) |
|-----------------------------|--------------------|--------------------------|----------------------------|
| Control (Unmedicated) | 25 | 15.2 | 0.34 |
| Tilmicosin (200 g/ton feed) | 4 | 3.8 | 0.45 |

Data from a study on experimentally induced Actinobacillus pleuropneumoniae infection in swine.[10]

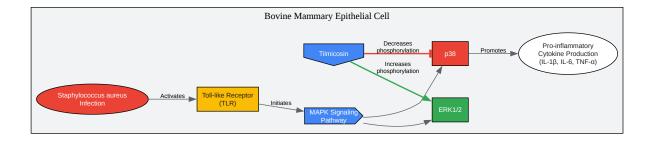
Visualizations Signaling Pathways and Workflows



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General mechanism of action for macrolide antibiotics.

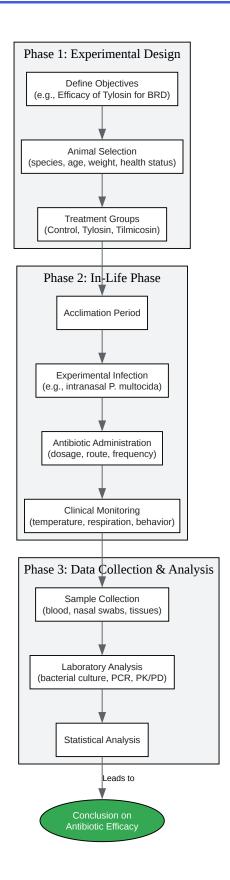




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Modulation of the MAPK signaling pathway by Tilmicosin.





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